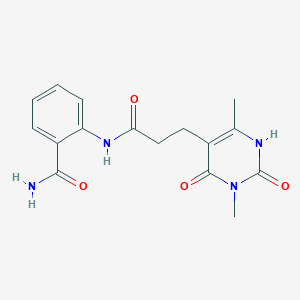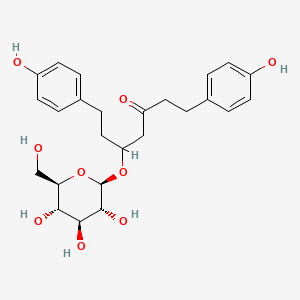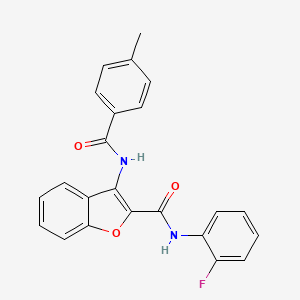![molecular formula C16H14ClF3N6O2 B2517133 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile CAS No. 303148-49-4](/img/structure/B2517133.png)
1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely exhibits a range of chemical behaviors due to its diverse functional groups. While the specific compound is not directly discussed in the provided papers, insights can be drawn from similar compounds that have been synthesized and analyzed.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simpler pyrimidine scaffolds. For instance, acetylation and formylation reactions are used to introduce various substituents onto the pyrimidine ring, as seen in the synthesis of N-pyrimidinylacetamide derivatives . These reactions are typically followed by further transformations, such as the formation of Schiff bases with primary and heterocyclic amines. The compound of interest may similarly be synthesized through a series of reactions that build upon a pyrimidine core, potentially involving acetylation, formylation, and subsequent reactions with amines.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a planar pyrimidine ring, which can be substituted with various functional groups. The presence of chlorine, trifluoromethyl, and methoxyimino groups in the compound of interest suggests a high degree of electronic polarization, which can influence the reactivity and interactions of the molecule . The planarity of the pyrimidine ring and the nature of the substituents would be expected to impact the overall molecular geometry and electronic distribution.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions depending on the substituents present. For example, the reaction of chloroenaldehyde derivatives with bifunctional nucleophiles can lead to the formation of nitrogen heterocyclic compounds . Similarly, the reactions of dithiazolylideneamino-substituted pyridines with primary and secondary amines can yield guanidines and aminopyrido[2,3-d]pyrimidines . The compound of interest, with its aminoethyl and methoxyimino substituents, may also participate in reactions with nucleophiles, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structures. Isostructural compounds, for example, can exhibit similar crystal packing and hydrogen bonding patterns, as observed in the formation of hydrogen-bonded sheets in certain chloroformyl-substituted pyrimidines . The presence of electronegative substituents such as chloro, trifluoromethyl, and methoxyimino groups in the compound of interest would likely affect its solubility, melting point, and other physical properties, as well as its ability to form specific intermolecular interactions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Elucidation
Research in chemical synthesis has explored the development of novel pyrimidine derivatives, showcasing the versatility of pyrimidine scaffolds in creating complex molecules with potential therapeutic applications. For example, the reaction of triethyl orthoformate with amino-pyrimidine derivatives has been utilized to produce pyrimido[5,4-d]pyrimidines, which were further transformed into various substituted forms through cyclization and substitution reactions (Al‐Azmi, 2005). Another study presented the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, highlighting the compound's role in constructing fused polyheterocyclic systems, indicating its significance in heterocyclic chemistry and potential drug discovery (Bakhite et al., 2005).
Potential Therapeutic Applications
The synthesis of new series of pyridine and fused pyridine derivatives, including the exploration of various reactions to obtain pyrido[2,3-d]pyrimidine derivatives, suggests potential therapeutic applications of these compounds. This research direction is critical for the development of novel drugs and understanding their mechanisms of action (Al-Issa, 2012).
Advanced Material Development
The development of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions reveal the compound's application in creating new materials with potentially unique properties. Such materials could have applications in various fields, including electronics, photonics, and nanotechnology (Mohamed, 2021).
Propiedades
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(2E)-2-methoxyiminoethyl]-4-oxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N6O2/c1-28-25-3-2-13-11(7-21)15(27)24-9-26(13)5-4-22-14-12(17)6-10(8-23-14)16(18,19)20/h3,6,8-9H,2,4-5H2,1H3,(H,22,23)/b25-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICDITHPXZPREB-SOWFKZHZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=C(C(=O)N=CN1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC1=C(C(=O)N=CN1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)
![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)
![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)


![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)


![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride](/img/structure/B2517068.png)

![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)
